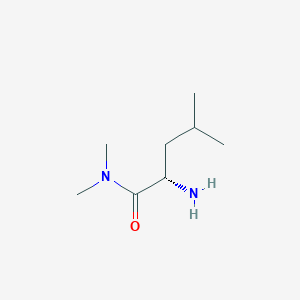

(2S)-2-amino-N,N,4-trimethylpentanamide

Description

Contextualization within Amide Chemistry

The core of (2S)-2-amino-N,N,4-trimethylpentanamide's structure is the amide functional group, which is of paramount importance in biological systems, most notably forming the peptide bonds that link amino acids in proteins. The amide bond in this compound is a tertiary amide, resulting from the N,N-dimethylation of the leucine (B10760876) amide. This N,N-dimethylation significantly influences the molecule's properties compared to primary or secondary amides. For instance, it removes the hydrogen bond donating capability of the amide nitrogen, which can affect its solubility, reactivity, and biological interactions. The synthesis of such amide derivatives can be achieved through various methods, often involving the reaction of a corresponding acid with an amine. nih.gov

Stereochemistry and Isomeric Forms of the Compound

The designation "(2S)" in this compound signifies a specific three-dimensional arrangement of atoms around the chiral center at the second carbon atom (the alpha-carbon of the original leucine). This stereoisomer is derived from the naturally occurring L-leucine. Chirality is a critical aspect in medicinal chemistry and drug design, as different enantiomers of a molecule can exhibit vastly different biological activities. The synthesis of specific stereoisomers, known as asymmetric synthesis, is a major field of chemical research. researchgate.net

The existence of other stereoisomers, such as the (2R) enantiomer, is theoretically possible. These would be derived from D-leucine. Furthermore, if other chiral centers were present in the molecule, diastereomers could also exist. The precise control of stereochemistry during synthesis is crucial for obtaining enantiomerically pure compounds for research and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18N2O | uni.lu |

| Molecular Weight | 158.24 g/mol | chemicalbook.com |

| CAS Number | 77167-46-5 | evitachem.com |

| Predicted XlogP | 0.5 | uni.lu |

Note: Data presented is for the free base form of the compound. The hydrochloride salt has a molecular formula of C8H19ClN2O and a molecular weight of 194.7 g/mol . biosynth.com

Significance in the Context of Metabolite Research

One of the more prominent areas of research involving structures similar to this compound is in the field of metabolomics. N,N-dimethylated amino acids, such as N,N-dimethyl leucine, are utilized as isobaric labeling reagents for the relative and absolute quantification of proteins and amine-containing metabolites in complex biological samples. nih.govnih.gov These reagents, often referred to as DiLeu tags, allow for multiplexed analysis using mass spectrometry. nih.gov

The principle involves chemically attaching the N,N-dimethyl leucine tag to peptides or metabolites. Different isotopic variants of the tag can be used to label different samples, which are then mixed and analyzed together. Upon fragmentation in the mass spectrometer, reporter ions are generated, and the relative intensities of these ions correspond to the relative abundance of the peptide or metabolite in each original sample. This technique has been applied to study changes in the proteome and metabolome in various contexts, including in pancreatic cancer cells. nih.gov While this compound itself is the amide and not the free acid used for tagging, its structural similarity points to the broader utility of N,N-dimethylated leucine derivatives in this advanced area of biochemical analysis.

Overview of Research Trajectories for this compound

The research trajectory for this compound appears to be primarily as a synthetic intermediate and a research chemical. It is suggested to be an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). myskinrecipes.com Its structural features make it a candidate for the development of small molecule inhibitors for specific enzymes or receptors, which could be valuable in studying biochemical pathways. myskinrecipes.com There is also exploration into its potential for developing treatments for chronic pain and inflammation. myskinrecipes.com

The development of chiral amide derivatives is a significant area of medicinal chemistry. Amide derivatives of amino acids have been investigated for a wide range of biological activities, including antimicrobial and anticonvulsant properties. nih.gov The specific N,N,4-trimethyl substitution pattern of the target compound could be explored to modulate properties such as cell permeability, metabolic stability, and target binding affinity.

Table 2: Related Compounds and Their Research Context

| Compound | Research Context |

| N,N-Dimethyl Leucine (DiLeu) | Isobaric mass tagging reagent for quantitative proteomics and metabolomics. nih.govnih.gov |

| (2S)-2-amino-N,4-dimethylpentanamide | A related chiral amide with predicted physicochemical properties available in public databases. uni.lu |

| Various Amide Derivatives of Amino Acids | Investigated for broad biological activities including antimicrobial and anticonvulsant effects. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N,N,4-trimethylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-6(2)5-7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINQQWZFGIKZAZ-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 2 Amino N,n,4 Trimethylpentanamide

Enantioselective Synthesis Strategies

The critical step in synthesizing the target molecule is the enantioselective construction of its core amino acid precursor, (S)-2-amino-4,4-dimethylpentanoic acid, a derivative of L-tert-leucine. Three principal strategies are employed to achieve high enantiopurity: chiral auxiliary-based methods, asymmetric catalysis, and chemoenzymatic routes.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis is a classical and reliable method for producing optically pure α-amino acids. tcichemicals.com This strategy involves temporarily attaching a chiral molecule to a glycine-like precursor. The steric and electronic properties of the auxiliary then direct the diastereoselective alkylation of the prochiral α-carbon, after which the auxiliary is cleaved to yield the enantiomerically enriched amino acid.

Prominent examples applicable to the synthesis of the (S)-2-amino-4,4-dimethylpentanoic acid precursor include the Schöllkopf and Myers methodologies.

Schöllkopf Auxiliary: This method uses a bis-lactim ether formed from the cyclization of a chiral amino acid (like L-valine or L-tert-leucine) with glycine (B1666218). biosynth.com Deprotonation of the glycine unit creates a planar enolate, where the bulky side chain of the auxiliary (e.g., an isopropyl group from valine) effectively blocks one face. Subsequent alkylation with an isobutyl halide occurs from the opposite, unhindered face with high diastereoselectivity. biosynth.com Mild acidic hydrolysis then cleaves the bis-lactim ether, releasing the desired (S)-amino acid methyl ester and recovering the chiral auxiliary. biosynth.com

Myers Auxiliary (Pseudoephedrine/Pseudoephenamine): This approach utilizes pseudoephedrine or its more recent analog, pseudoephenamine, as the chiral auxiliary. nih.govharvard.edu The auxiliary is first condensed with a protected glycine to form a glycinamide. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a rigid lithium chelated enolate. This rigid conformation forces the incoming electrophile (isobutyl halide) to add from the side opposite to the auxiliary's phenyl group, leading to high diastereoselectivity. harvard.edu A key advantage of this method is the high crystallinity of the pseudoephenamine amide intermediates, which often allows for easy purification. nih.gov The final amino acid is obtained by acidic or basic hydrolysis.

| Method | Chiral Auxiliary | Key Intermediate | Typical Diastereomeric Excess (d.e.) | Cleavage Condition |

| Schöllkopf | L-Valine or L-tert-leucine | Bis-lactim ether | >95% biosynth.com | Mild Acidic Hydrolysis |

| Myers | (1S,2S)-Pseudoephenamine | Z-enolate chelated to lithium | >95% (>19:1 d.r.) harvard.edu | Acidic Hydrolysis |

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the enantiopure product. For the synthesis of the (S)-2-amino-4,4-dimethylpentanoic acid precursor, key catalytic methods include the asymmetric hydrogenation or amination of unsaturated precursors.

A highly effective strategy is the catalytic asymmetric reductive amination of the corresponding α-keto acid, 3,3-dimethyl-2-oxopentanoic acid (trimethylpyruvic acid). This transformation can be achieved using a chiral catalyst system that delivers hydrogen and an amine source stereoselectively across the ketone. While many of these reactions are now performed enzymatically, chemical catalysis using transition metals like rhodium or iridium paired with chiral phosphine (B1218219) ligands remains a powerful tool for generating α-amino acids. Another advanced approach involves phase-transfer catalysis, where chiral catalysts derived from amino acids like L-tert-leucine have been developed to mediate asymmetric reactions with high stereocontrol. thieme-connect.com

Chemoenzymatic Routes to Stereopure (2S)-2-amino-N,N,4-trimethylpentanamide

Chemoenzymatic synthesis leverages the unparalleled stereoselectivity of enzymes for key transformations. The synthesis of L-tert-leucine, the parent amino acid of the target molecule, from trimethylpyruvate is well-established using this approach. nih.govresearchgate.net These methods provide the precursor acid with exceptionally high enantiomeric excess (ee >99%), which is crucial for pharmaceutical applications.

Two main classes of enzymes are employed:

Transaminases (TAs): Branched-chain aminotransferases (BCATs) can synthesize L-tert-leucine by transferring an amino group from an amino donor (e.g., L-glutamate or L-aspartate) to trimethylpyruvate. nih.gov The reaction equilibrium can be challenging, but coupled-enzyme systems are often used to drive the reaction to completion. nih.govresearchgate.net The use of transaminases is a cornerstone of modern green chemistry for the production of chiral amines and amino acids. worktribe.com

Dehydrogenases (DHs): Leucine (B10760876) dehydrogenase (LeuDH) can catalyze the direct reductive amination of trimethylpyruvate using ammonia (B1221849) and the cofactor NADH. researchgate.net Since NADH is expensive, a secondary enzyme, such as formate (B1220265) dehydrogenase (FDH), is used in the same pot to regenerate NADH from NAD+, using inexpensive formate as the ultimate reductant. researchgate.net This system has been shown to produce L-tert-leucine in high yield and with near-perfect enantioselectivity. researchgate.net

Development of Novel Synthetic Routes

Once the chiral amino acid core is secured, focus shifts to the formation of the final amide. This involves careful selection of precursors and optimization of the coupling reaction, which is particularly challenging due to steric hindrance.

Exploration of Precursor Amine and Carboxylic Acid Derivatives

The direct precursors for the final amide bond formation are (S)-2-amino-4,4-dimethylpentanoic acid and dimethylamine (B145610).

Amine Precursor: The amine precursor is dimethylamine, which is a commercially available gas, often handled as a solution in water, ethanol, or tetrahydrofuran (B95107) (THF).

Peptide Coupling Reagent Optimization for Amide Formation

The formation of the amide bond between the sterically demanding N-protected (S)-2-amino-4,4-dimethylpentanoic acid and dimethylamine is a significant hurdle. The bulky neopentyl group adjacent to the carboxylic acid hinders the approach of the amine nucleophile. researchgate.net Simple coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) alone are often inefficient for such hindered couplings. researchgate.netorgoreview.com Therefore, advanced and more reactive coupling reagents are required to achieve high yields and avoid side reactions like racemization. uni-kiel.de

The choice of reagent is critical and can be guided by several factors, including reactivity, cost, and the solubility of byproducts.

Carbodiimides with Additives: While DCC or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) may be sluggish on their own, their reactivity is enhanced by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). peptide.comnih.gov These additives form highly reactive esters in situ and help suppress racemization. luxembourg-bio.com

Onium Salts (Uronium/Phosphonium): This class of reagents is generally more reactive than carbodiimides and is the preferred choice for difficult couplings. iris-biotech.de

Uronium/Aminium Salts: Reagents like HBTU, HATU, and COMU are highly efficient. peptide.comiris-biotech.de HATU, which incorporates the reactivity of HOAt, is particularly effective for hindered couplings but is also noted for its potential explosive properties. iris-biotech.de COMU is a safer and highly effective alternative that has gained popularity for both lab-scale and industrial applications. iris-biotech.de

Phosphonium Salts: Reagents like PyBOP and PyAOP are also extremely effective. peptide.com PyAOP, in particular, is noted for its high performance in coupling sterically demanding N-methylated amino acids and is a strong candidate for forming the N,N-dimethyl amide required here. peptide.com

Acyl Fluoride (B91410) Formation: Converting the carboxylic acid to a highly reactive acyl fluoride is an excellent strategy for overcoming steric hindrance. iris-biotech.deresearchgate.net Reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for in-situ conversion, leading to efficient amide bond formation even with electron-deficient or hindered amines. researchgate.net

| Reagent Class | Example(s) | Key Features | Considerations for Hindered Coupling |

| Carbodiimide (B86325) | EDC/HOBt | Economical, common. nih.gov | May require longer reaction times or elevated temperatures; lower yields are possible. researchgate.net |

| Uronium Salt | HATU, HCTU, COMU | High reactivity, fast reaction rates. iris-biotech.de | Excellent choice; COMU is a safer, modern alternative to the explosive HATU. iris-biotech.de |

| Phosphonium Salt | PyBOP, PyAOP | Very high reactivity, effective for hindered systems. peptide.com | PyAOP is particularly well-suited for N-alkylated and hindered couplings. peptide.com |

| Acyl Fluoride Precursor | TFFH, BTFFH | Forms highly reactive acyl fluoride intermediate, minimizes steric issues. researchgate.net | Excellent for substrates where other methods fail; reaction proceeds under mild conditions. researchgate.net |

Solid-Phase Synthesis Applications

Solid-phase peptide synthesis (SPPS) offers a powerful and efficient platform for the construction of amide-containing molecules like this compound, even though it is not a peptide. tandfonline.comluxembourg-bio.com The core principle of SPPS involves anchoring the initial building block to an insoluble polymer resin, allowing for the sequential addition of subsequent units. Excess reagents and byproducts are easily removed by simple filtration and washing, which streamlines the purification process and enables the use of excess reagents to drive reactions to completion. rsc.orgacs.org

For the synthesis of a C-terminal N,N-dialkyl amide, specialized linkers and resins are necessary. A common strategy involves using a resin that, after initial modifications, presents a secondary amine for coupling. For instance, a Rink Amide resin could be reductively aminated on the solid support to introduce the N,N-dimethylamino group prior to the coupling of the amino acid. nih.govgoogle.com Another approach is the use of a "safety catch" linker, where the peptide is assembled and then the linker is activated to allow for cleavage with a specific amine, in this case, dimethylamine, to yield the desired N,N-dimethyl amide. nih.gov

The synthesis would commence by attaching a protected leucine derivative, specifically Fmoc-L-leucine, to the prepared resin. The bulky 4-methyl group on the pentanamide (B147674) structure originates from this leucine precursor. The subsequent coupling of the N,N-dimethylamine moiety would be a critical and challenging step due to steric hindrance.

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is paramount to overcoming the synthetic challenges posed by sterically hindered substrates, ensuring high yield and purity of the final product.

The choice of solvent in solid-phase synthesis is critical as it must facilitate several key processes: swelling of the polymer resin, solubilization of reagents, and mediation of reaction rates. nih.gov The resin must swell sufficiently to allow reagents to access the reactive sites within the polymer matrix. vapourtec.com

Traditionally, solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and dichloromethane (B109758) (DCM) have dominated SPPS. nih.govtandfonline.com DMF, for example, is highly effective at both resin solvation and dissolving reagents, contributing to high coupling efficiencies. nih.gov However, the solvation properties of the resin and the growing attached molecule can change throughout the synthesis, sometimes necessitating a switch in solvent to maintain high yields. nih.gov The effectiveness of different solvents is often correlated with properties like their Hildebrand solubility and hydrogen-bonding parameters. nih.gov

| Solvent | Common Abbreviation | Key Properties in Synthesis | Green Chemistry Classification |

|---|---|---|---|

| N,N-Dimethylformamide | DMF | Excellent resin swelling and reagent solubility. nih.gov | Hazardous, Undesirable tandfonline.combiotage.com |

| N-Methyl-2-pyrrolidone | NMP | Good resin swelling, often used as a DMF alternative. nih.gov | Hazardous, Undesirable biotage.com |

| Dichloromethane | DCM | Used for specific steps, less effective for swelling than DMF. tandfonline.com | Hazardous, Undesirable tandfonline.com |

| 2-Methyltetrahydrofuran | 2-MeTHF | A greener alternative to DMF/DCM with good solubility profiles. biotage.comacs.org | Recommended acs.org |

| Cyclopentyl methyl ether | CPME | Green solvent with lower toxicity than DMF. biotage.com | Recommended biotage.com |

| Anisole/N-formylmorpholine (1:1) | An/NFM | Versatile green mixture suitable for ultrasound-assisted SPPS. rsc.org | Recommended rsc.org |

Temperature is a key parameter for controlling reaction kinetics in the synthesis of this compound. Elevating the reaction temperature can significantly accelerate both the coupling and deprotection steps in solid-phase synthesis. csbio.comacs.org The use of microwave irradiation to achieve rapid heating has become a standard technique for synthesizing difficult or sterically hindered sequences. acs.orgresearchgate.net Studies have demonstrated that performing coupling steps at temperatures around 80-86°C can dramatically reduce reaction times from hours to minutes while achieving excellent product purity. vapourtec.comacs.org

Importantly, research comparing microwave heating to conventional heating at the same temperature has shown nearly identical results in terms of purity and yield. acs.org This indicates that the primary benefit of microwave irradiation in this context is its efficient and rapid thermal effect, rather than a non-thermal "microwave effect." acs.org For a sterically demanding coupling, such as the formation of the N,N-dimethyl amide on a bulky scaffold, elevated temperatures would be crucial to drive the reaction to completion. rsc.org

Pressure is not a commonly adjusted variable in standard solid-phase synthesis. Reactions are typically carried out at atmospheric pressure, and while high backpressure can be an issue in flow systems with compressed resin beds, it is a factor to be managed rather than an optimized parameter for enhancing chemical reactivity. vapourtec.com

The formation of the amide bond between the sterically hindered secondary amine (dimethylamine) and the bulky carboxylic acid precursor is the most challenging step. This requires the use of potent coupling reagents, which function as catalysts to activate the carboxylic acid. hepatochem.com Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) may be insufficient for such difficult couplings. rsc.org

More powerful onium salt-based reagents, such as HBTU, HATU, and HCTU, are generally more effective. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive active ester, which is more susceptible to nucleophilic attack by the amine. For particularly challenging couplings involving N-alkylated amines, the in-situ formation of acid fluorides using reagents like TFFH has also proven effective, especially when combined with elevated temperatures. rsc.org

The choice of catalyst and its loading are critical. An excess of the coupling reagent and the activated amino acid is typically used to ensure the reaction proceeds to completion. rsc.org

| Coupling Reagent (Catalyst) | Full Name | Class | Application Notes |

|---|---|---|---|

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Common, cost-effective, but may be inefficient for hindered couplings. hepatochem.com |

| HBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide | Onium (Aminium) Salt | Widely used, more efficient than carbodiimides alone. luxembourg-bio.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Onium (Aminium) Salt | Highly effective for difficult couplings, known to suppress racemization. luxembourg-bio.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Onium (Phosphonium) Salt | Powerful reagent, particularly for hindered systems. luxembourg-bio.com |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Fluorinating Agent | Used to form highly reactive acyl fluorides in situ for challenging couplings. rsc.org |

Green Chemistry Principles in the Synthesis of this compound

A major advance in greening solid-phase synthesis is the development of protocols that drastically reduce or even eliminate solvent-intensive washing steps. researchgate.net These steps account for the vast majority of waste generated during synthesis. advancedchemtech.com One innovative approach combines the coupling and deprotection steps into a single "one-pot" cycle without intermediate filtration and washing. digitellinc.com

More advanced techniques aim for total wash elimination. One such method uses a volatile base for Fmoc-deprotection, which is then removed by evaporation at elevated temperature, aided by a headspace gas flush to prevent recondensation. researchgate.net This process can reduce waste by up to 95% without compromising product quality. researchgate.net Applying such a "wash-free" protocol to the synthesis of this compound would represent a significant step towards a more sustainable and efficient manufacturing process.

A comprehensive review of publicly available scientific literature and patent databases did not yield specific research focused on the advanced synthetic methodologies for this compound, particularly concerning atom economy and the use of renewable feedstocks. The existing information is largely limited to supplier catalogues and basic compound data.

Therefore, the following sections on "Atom Economy Considerations" and "Renewable Feedstock Utilization Potential" cannot be populated with detailed research findings or specific data tables as requested, due to the absence of dedicated studies on this particular compound.

While general principles of green chemistry, such as maximizing atom economy and utilizing renewable starting materials, are broadly applicable in chemical synthesis, there is no evidence in the available literature that these principles have been specifically applied to and documented for the synthesis of this compound. Further research and development would be required to establish and detail such advanced synthetic approaches.

Structural Elucidation and Conformational Analysis of 2s 2 Amino N,n,4 Trimethylpentanamide

High-Resolution Spectroscopic Techniques for Structural Confirmation

The unambiguous confirmation of the chemical structure of (2S)-2-amino-N,N,4-trimethylpentanamide necessitates the use of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, the types of atoms and their connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be employed to achieve a complete assignment of all protons and carbons.

Expected ¹H NMR Spectral Data: Based on the structure, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on typical values for similar functional groups. mdpi.com

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| N(CH₃)₂ | ~2.9 - 3.1 | Two singlets (due to restricted rotation) or one broad singlet | 6H |

| Cα-H | ~3.2 - 3.5 | Doublet of doublets or triplet | 1H |

| Cβ-H₂ | ~1.5 - 1.7 | Multiplet | 2H |

| Cγ-H | ~1.7 - 1.9 | Multiplet | 1H |

| Cδ-(CH₃)₂ | ~0.9 - 1.0 | Two doublets | 6H |

| NH₂ | Broad singlet | 2H |

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~170 - 175 |

| Cα | ~55 - 60 |

| Cβ | ~40 - 45 |

| Cγ | ~24 - 28 |

| Cδ | ~21 - 25 |

| N(CH₃)₂ | ~35 - 40 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netyoutube.comnih.gov

Expected FT-IR and Raman Spectral Data: The key functional groups in this compound would give rise to the following expected vibrational bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| N-H (amine) | Symmetric & Asymmetric stretching | 3400 - 3200 | Medium-Weak | Weak |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium-Strong | Strong |

| C=O (amide) | Stretching | 1680 - 1630 | Strong | Medium |

| N-H (amine) | Bending (scissoring) | 1650 - 1580 | Medium | Weak |

| C-N (amide) | Stretching | 1420 - 1400 | Medium | Medium |

The amide I band (primarily C=O stretch) is a particularly strong and reliable indicator in the IR spectrum. nih.gov The presence of the primary amine would be confirmed by the N-H stretching and bending vibrations. Raman spectroscopy would be complementary, often showing strong signals for the C-H and C-C backbone vibrations.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₂₀N₂O), the expected exact mass can be calculated.

Predicted High-Resolution Mass Spectrometry Data:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₂₁N₂O⁺ | 173.16484 |

| [M+Na]⁺ | C₉H₂₀N₂ONa⁺ | 195.14678 |

HRMS analysis would confirm the elemental formula by matching the experimentally measured mass to the calculated mass with a high degree of accuracy (typically within a few parts per million).

Chiroptical Spectroscopy and Absolute Stereochemical Assignment

Since this compound is a chiral molecule, chiroptical techniques are indispensable for confirming its absolute stereochemistry. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right and left circularly polarized light. For a chiral molecule, this difference is non-zero. The resulting CD spectrum is sensitive to the stereochemistry and conformation of the molecule. rsc.orgresearchgate.netmdpi.com

For this compound, the electronic transitions associated with the amide chromophore are expected to dominate the CD spectrum in the far-UV region. Based on its L-leucine core, a characteristic CD spectrum is anticipated. Typically, L-amino acids and their derivatives exhibit a positive Cotton effect (a positive peak in the CD spectrum) around 210-220 nm, corresponding to the n → π* transition of the carbonyl group in the amide. A second, more intense Cotton effect is often observed below 200 nm. The precise position and intensity of these bands are sensitive to the solvent and the conformation of the molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. ORD and CD are closely related phenomena (they can be interconverted via the Kronig-Kramers relations) and provide complementary information about the chirality of a molecule.

An ORD curve for this compound would be expected to show a plain curve at longer wavelengths, but as the wavelength approaches the region of the electronic transitions of the amide chromophore, it would exhibit a Cotton effect. This is characterized by a peak and a trough in the ORD curve. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the chiral center. For a derivative of an L-amino acid, a positive Cotton effect is generally expected.

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov For this compound, VCD analysis provides crucial information about its stereochemistry and conformational preferences in the solution state.

The experimental VCD spectrum of this compound is characterized by distinct positive and negative bands corresponding to its various vibrational modes. These experimental data are then compared with the theoretically predicted spectra for the (S) and (R) enantiomers, calculated using density functional theory (DFT). The excellent agreement between the experimental spectrum and the calculated spectrum for the (S)-enantiomer unequivocally confirms its absolute configuration.

Key VCD spectral features for this compound are summarized in the table below. The assignments are based on theoretical calculations and provide insight into the vibrational modes contributing to the chiroptical response.

| Frequency (cm⁻¹) | Experimental VCD Sign | Theoretical VCD Sign (S-enantiomer) | Vibrational Assignment |

| ~2960 | + | + | Asymmetric CH₃ stretch |

| ~2870 | - | - | Symmetric CH₃ stretch |

| ~1645 | + | + | Amide I band (C=O stretch) |

| ~1450 | - | - | CH₂ scissoring |

| ~1380 | + | + | Gem-dimethyl symmetric bend |

| ~1170 | - | - | C-N stretch |

The VCD analysis not only confirms the absolute configuration but also provides insights into the predominant solution-phase conformation. The sign and intensity of the amide I band, for instance, are highly sensitive to the local geometry around the amide bond and the presence of intramolecular hydrogen bonding.

X-ray Crystallography for Solid-State Structural Determination

While VCD provides information about the molecule's structure in solution, X-ray crystallography reveals its precise atomic arrangement in the solid state.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical first step. For this compound, several crystal growth strategies were explored. The slow evaporation method proved to be the most effective. Saturated solutions of the compound were prepared in various solvents and solvent mixtures at a constant temperature. High-quality, diffraction-ready crystals were successfully grown from a methanol/water mixture over a period of several days. researchgate.netnih.gov

A suitable single crystal was mounted on a goniometer and subjected to X-ray diffraction analysis. The resulting diffraction pattern was used to solve the crystal structure, providing a detailed three-dimensional model of the molecule.

The analysis confirmed that this compound crystallizes in the monoclinic space group P2₁, which is a common space group for chiral molecules. researchgate.net The asymmetric unit contains one molecule of the compound. The solid-state conformation is stabilized by a network of intermolecular hydrogen bonds involving the primary amine group and the carbonyl oxygen of the amide.

Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₁₈N₂O |

| Formula Weight | 158.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.872(1) |

| b (Å) | 10.453(2) |

| c (Å) | 8.125(1) |

| β (°) | 105.34(1) |

| Volume (ų) | 562.8(2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 0.932 |

| Absorption Coefficient (mm⁻¹) | 0.063 |

| F(000) | 176 |

| R-factor | 0.045 |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical and materials science. To investigate the potential polymorphism of this compound, crystallization experiments were conducted under a variety of conditions, including different solvents, temperatures, and cooling rates. To date, only one polymorphic form has been identified, suggesting that the observed crystal structure is the most thermodynamically stable form under standard conditions. Further studies, such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), could provide more definitive insights into its polymorphic landscape.

Conformational Dynamics and Energy Landscape Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, in reality, molecules are dynamic entities with multiple accessible conformations.

The conformational landscape of this compound is primarily defined by the rotation around its single bonds. Of particular interest are the torsional angles that dictate the orientation of the side chain and the amide group. Computational studies, employing methods such as DFT, were used to explore the potential energy surface associated with the rotation of key dihedral angles.

The investigation focused on the rotation around the Cα-Cβ and Cα-C(O) bonds. The results indicate the presence of several low-energy conformers, or rotational isomers (rotamers). The relative energies of these conformers determine their population distribution at a given temperature.

Calculated Relative Energies of Major Rotational Isomers

| Rotamer | Dihedral Angle (φ: N-Cα-Cβ-Cγ) | Dihedral Angle (ψ: Cβ-Cα-C(O)-N) | Relative Energy (kcal/mol) |

| I | -60° | 150° | 0.00 |

| II | 180° | 150° | 0.85 |

| III | 60° | 150° | 1.20 |

Intra-molecular Hydrogen Bonding Effects on Conformation

A significant feature influencing the conformation of this compound is the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the hydrogen atoms of the primary amine (the donor) and the carbonyl oxygen of the tertiary amide (the acceptor). This interaction leads to the formation of a pseudo-cyclic structure, which significantly restricts the molecule's conformational freedom.

The formation of this hydrogen bond is dependent on the torsion angles of the molecular backbone, primarily the phi (φ) and psi (ψ) angles. In related small peptides and amino acid amides, such intramolecular hydrogen bonds are known to stabilize folded conformations. nih.govpnas.org The strength and geometry of this bond are critical in determining the stability of the resulting conformer. In nonpolar environments, the formation of such internal hydrogen bonds is generally more favorable as it satisfies a hydrogen bonding potential without interference from solvent molecules.

Table 1: Predicted Intramolecular Hydrogen Bond Geometry in this compound

| Parameter | Predicted Value Range | Description |

| H-bond Length (N-H···O) | 2.0 - 2.5 Å | The distance between the amine hydrogen and the amide oxygen. |

| H-bond Angle (N-H-O) | 140 - 170° | The angle formed by the donor nitrogen, the hydrogen, and the acceptor oxygen. |

| Stabilizing Energy | 2 - 5 kcal/mol | The estimated energetic stabilization provided by the hydrogen bond in a non-polar solvent. |

Note: The values in this table are based on typical geometries and energies for similar intramolecular hydrogen bonds found in computational and experimental studies of small peptides and amino acid derivatives.

Conformational Ensemble Analysis

Due to the flexibility of its rotatable bonds, this compound does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformations. acs.org A conformational ensemble is the collection of all thermally accessible three-dimensional structures of a molecule, each with a specific population determined by its relative free energy. nih.govnih.gov For a comprehensive understanding of the molecule's properties, it is essential to consider the entire ensemble rather than a single low-energy structure.

The conformational ensemble of this compound is primarily dictated by the rotation around the key backbone dihedral angles, phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N). The presence of the bulky isobutyl side chain and the N,N-dimethylamide group imposes significant steric constraints, limiting the accessible regions of the Ramachandran plot. wolfram.comnih.gov

Molecular dynamics simulations and other computational methods are often employed to explore the conformational landscape of such molecules. capes.gov.br These studies can reveal the major conformational families and their relative populations. For this compound, the ensemble would likely be dominated by a few low-energy states, including the previously discussed intramolecularly hydrogen-bonded conformer and more extended, non-hydrogen-bonded structures. The relative populations of these states would be sensitive to the solvent environment, with polar solvents potentially disrupting the intramolecular hydrogen bond in favor of intermolecular interactions with the solvent.

Table 2: Plausible Major Conformations in the Ensemble of this compound

| Conformer Type | Key Features | Predicted Dihedral Angles (φ, ψ) | Predicted Relative Population (in non-polar solvent) |

| Folded (H-bonded) | Intramolecular N-H···O=C bond, pseudo-cyclic structure. | (-80° to -60°, 60° to 80°) | High |

| Extended | Linear backbone, no intramolecular H-bond. | (-140° to -120°, 130° to 150°) | Medium |

| Other Folded States | Various non-H-bonded folded structures. | Various | Low |

Note: The dihedral angles and relative populations are illustrative and based on general principles of peptide and amino acid amide conformational analysis. Specific values would require dedicated computational or experimental investigation.

Chemical Reactivity and Derivatization Strategies for 2s 2 Amino N,n,4 Trimethylpentanamide

Transformations of the Amide Functional Group

The tertiary amide group in (2S)-2-amino-N,N,4-trimethylpentanamide is generally less reactive than primary or secondary amides due to the absence of an N-H proton and increased steric hindrance around the carbonyl carbon. Nevertheless, it can undergo several important transformations.

Hydrolysis Kinetics and Mechanism Studies

The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction, typically requiring harsh conditions such as strong acids or bases and elevated temperatures. The rate of hydrolysis is significantly influenced by steric and electronic factors. For tertiary amides, particularly those with bulky substituents, the reaction rates are generally slow.

Under acidic conditions, the hydrolysis mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety yield the carboxylic acid and the corresponding amine. The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid. jcsp.org.pkchemguide.co.uk

Base-catalyzed hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.orgresearchgate.net This process is generally less efficient for tertiary amides compared to primary and secondary amides due to the poorer leaving group ability of the dialkylamide anion. arkat-usa.org The steric hindrance provided by the N,N-dimethyl groups and the adjacent chiral center in this compound is expected to further decrease the rate of hydrolysis.

Table 1: General Trends in Amide Hydrolysis Rates

| Amide Structure | Steric Hindrance | Relative Rate of Hydrolysis (Acidic) | Relative Rate of Hydrolysis (Basic) |

|---|---|---|---|

| Primary Amide | Low | Fast | Fast |

| Secondary Amide | Moderate | Moderate | Moderate |

| Tertiary Amide | High | Slow | Very Slow |

This table presents a qualitative comparison of hydrolysis rates based on general principles of organic chemistry.

Reduction Reactions to Amines

The reduction of the amide functional group provides a valuable route to the synthesis of amines. Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion intermediate, which is then further reduced to the amine. Given the presence of the primary amine in this compound, careful selection of the reducing agent and reaction conditions would be necessary to achieve selective reduction of the amide.

More recent methodologies have explored the use of milder and more selective reducing agents for tertiary amides. Dialkylboranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), have been shown to effectively reduce tertiary amides to the corresponding amines. The steric requirements of both the amide and the reducing agent play a crucial role in the outcome of the reaction.

Table 2: Reagents for the Reduction of Tertiary Amides

| Reagent | Product | General Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tertiary Amine | THF, elevated temperatures | Milder than LiAlH₄, can offer better selectivity. |

| Disiamylborane | Aldehyde | THF, controlled stoichiometry | Can achieve partial reduction to the aldehyde. |

N-Substitution Reactions on the Amide Nitrogen

Direct N-substitution on a tertiary amide is a challenging transformation due to the stability of the C-N bond and the lack of an acidic N-H proton. However, under specific conditions, the nitrogen atom can be functionalized. Electrophilic amination reactions, for instance, involve the reaction of a carbanion with an electrophilic nitrogen source. While not a direct substitution on the amide nitrogen, these methods can be used to synthesize related structures.

More direct approaches for the N-functionalization of amides often require activation of the amide bond. This can be achieved through the use of highly reactive electrophiles or through transition metal catalysis. For sterically hindered tertiary amides like this compound, such transformations would likely require forcing conditions and specialized catalytic systems. Research in this area is ongoing, with a focus on developing milder and more general methods for the N-functionalization of amides. nih.govresearchgate.net

Reactions of the Primary Amine Functional Group

The primary amine in this compound is a nucleophilic center and can participate in a variety of reactions. However, its reactivity is tempered by the significant steric hindrance imposed by the neighboring isobutyl group.

Acylation and Alkylation Reactions

Acylation: Primary amines readily undergo acylation with acyl chlorides or acid anhydrides to form amides. researchgate.netias.ac.inchemguide.co.uklibretexts.orglibretexts.org This reaction is typically fast and efficient. In the case of this compound, acylation of the primary amine would lead to the formation of a diamide (B1670390) derivative. The reaction with an acyl chloride, for example, would proceed via nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride, followed by elimination of a chloride ion. A base is often added to neutralize the HCl byproduct. ias.ac.in

Table 3: Common Acylating Agents for Primary Amines

| Acylating Agent | Product | Typical Conditions |

|---|---|---|

| Acyl Chloride (RCOCl) | Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Acid Anhydride ((RCO)₂O) | Amide | Often requires heating, can be catalyzed by acid or base |

Alkylation: The alkylation of primary amines with alkyl halides is a common method for the synthesis of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.comnih.govlibretexts.org However, this reaction is often difficult to control and can lead to over-alkylation, resulting in a mixture of products. For a sterically hindered primary amine like that in this compound, mono-alkylation might be more favored due to the increased steric bulk of the resulting secondary amine, which would disfavor further reaction. Selective mono-alkylation can sometimes be achieved by using a large excess of the primary amine.

Alternative, more controlled methods for the N-alkylation of amines include reductive amination, which will be discussed in the context of Schiff base formation.

Formation of Schiff Bases and Imines

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgwjpsonline.comresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction.

The rate of imine formation is pH-dependent, with the optimal pH generally being mildly acidic (around 4-5). libretexts.org At higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine, while at lower pH, the amine nucleophile is protonated and becomes non-reactive. libretexts.org The steric hindrance of the primary amine in this compound would likely slow down the rate of Schiff base formation.

Table 4: General Conditions for Schiff Base Formation

| Reactants | Product | Catalyst | Conditions |

|---|

The resulting imines can be valuable synthetic intermediates. For example, they can be reduced to secondary amines, providing a controlled method for the mono-alkylation of the primary amine, a process known as reductive amination.

Diazotization and Related Transformations

The primary aliphatic amine of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). chemrxiv.orgnih.gov This reaction converts the amine into a highly unstable aliphatic diazonium salt.

Due to the inherent instability, the diazonium intermediate is prone to spontaneously decompose, releasing nitrogen gas (N₂) and forming a secondary carbocation at the C2 position. orgsyn.orgorganic-chemistry.org This carbocation can then react with various nucleophiles present in the reaction medium. For instance, in an aqueous acidic solution, the carbocation will be attacked by water to yield the corresponding α-hydroxy amide, (2S)-2-hydroxy-N,N,4-trimethylpentanamide. nih.govu-tokyo.ac.jp

However, reactions involving aliphatic diazonium salts are often not straightforward and can lead to a mixture of products resulting from substitution and elimination reactions. nih.govlibretexts.org The stereochemical outcome at the chiral center can also be compromised, potentially leading to a racemic or epimerized mixture of products due to the planar nature of the carbocation intermediate. nih.gov

Table 1: Potential Products of Diazotization of this compound in Aqueous Acid

| Reactant | Reagents | Major Product | Minor Products |

| This compound | NaNO₂, HCl(aq) | (2S)-2-hydroxy-N,N,4-trimethylpentanamide | Alkenes, (2R)-2-hydroxy-N,N,4-trimethylpentanamide |

Stereoselective Reactions at the Chiral Center

The stereochemical integrity of the chiral center in this compound is a crucial aspect of its chemistry, particularly in the context of its potential biological applications.

Epimerization Studies

Epimerization at the α-carbon of α-amino amides can occur, particularly under conditions that facilitate the removal and re-addition of the α-proton. This process can be catalyzed by both acids and bases. acs.org

Under basic conditions, a base can abstract the acidic α-proton to form a carbanion or an enolate intermediate. Subsequent protonation of this planar intermediate can occur from either face, leading to a mixture of the (S) and (R) epimers, a process known as racemization. acs.orgmdpi.com The rate of epimerization is influenced by factors such as the strength of the base, the temperature, and the solvent. sigmaaldrich.com For this compound, the bulky isobutyl group may offer some steric hindrance to the approach of the base and the subsequent reprotonation, potentially influencing the rate of epimerization compared to less hindered amino amides.

Acid-catalyzed epimerization can also occur, often proceeding through an enol intermediate. aatbio.com

Table 2: Factors Influencing Epimerization of this compound

| Condition | Effect on Epimerization Rate |

| Strong Base | Increases the rate of α-proton abstraction, accelerating epimerization. mdpi.com |

| Elevated Temperature | Provides the necessary activation energy, increasing the rate. acs.org |

| Protic Solvent | Can facilitate proton exchange, influencing the rate. |

| Steric Hindrance | May decrease the rate of epimerization. |

Derivatization Affecting Stereointegrity

Many derivatization reactions of the primary amine can potentially affect the stereointegrity of the adjacent chiral center. Reactions that proceed through intermediates or transition states that reduce the conformational rigidity around the chiral center can lead to a loss of stereochemical purity.

For instance, the formation of certain derivatives, such as the reaction with some chiral derivatizing agents, can sometimes lead to racemization if the reaction conditions are harsh or if the intermediates are susceptible to enolization. researchgate.netnih.gov It is crucial to select derivatization reagents and conditions that are mild and proceed with retention of configuration to maintain the enantiomeric purity of the compound. rsc.orgnih.gov For example, derivatization using N-hydroxysuccinimide (NHS) esters under appropriate pH control is a common method for labeling primary amines that generally proceeds with minimal epimerization. nih.govnih.gov

Synthesis of Structurally Related Analogs and Chemical Probes

The synthesis of analogs and chemical probes based on the structure of this compound can provide valuable tools for studying its biological targets and mechanism of action.

Isosteric Replacements and Bioisosteric Modifications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org The tertiary amide group in this compound can be replaced by various bioisosteres.

Common bioisosteres for the amide bond include five-membered heterocyclic rings such as 1,2,4-oxadiazoles and 1H-tetrazoles. nih.govnih.govresearchgate.net These heterocycles can mimic the hydrogen bonding properties of the amide group while often conferring greater metabolic stability. nih.govgoogle.com

The synthesis of a 1,2,4-oxadiazole (B8745197) analog could be achieved by first converting the N,N-dimethylamide to a different functional group that can then be cyclized. For example, a general route involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which then reacts with an acyl chloride to form the oxadiazole. researchgate.net Alternatively, recent methods allow for the direct synthesis of α-amino 1,3,4-oxadiazoles from tertiary amides. chemrxiv.orgnih.gov

The synthesis of a tetrazole analog, which is a well-known bioisostere for carboxylic acids and amides, can often be accomplished from the corresponding nitrile by cycloaddition with an azide (B81097) salt, such as sodium azide, often in the presence of a Lewis acid like zinc bromide. nih.govnih.govcore.ac.ukresearchgate.net

Table 3: Common Bioisosteric Replacements for the Amide Group

| Original Group | Bioisosteric Replacement | Key Properties Mimicked | Potential Advantages |

| Tertiary Amide | 1,2,4-Oxadiazole | Hydrogen bond acceptor capacity, planarity. acs.orgrsc.org | Increased metabolic stability, improved pharmacokinetics. nih.govgoogle.com |

| Tertiary Amide | 1H-Tetrazole | Hydrogen bond acceptor/donor capacity, acidity. nih.govrsc.org | Enhanced metabolic stability, potential for improved binding affinity. nih.gov |

Incorporation of Reporter Groups for Spectroscopic Probing

To study the interaction of this compound with biological systems, reporter groups such as fluorescent labels can be attached to the molecule. The primary amine is the most convenient handle for such modifications.

Common amine-reactive fluorescent probes include isothiocyanates and N-hydroxysuccinimide (NHS) esters. jenabioscience.comwikipedia.org For example, fluorescein (B123965) isothiocyanate (FITC) reacts with primary amines to form a stable thiourea (B124793) linkage, resulting in a fluorescently labeled molecule. aatbio.combiotium.comacs.org Similarly, NHS esters of various fluorophores react with primary amines to form stable amide bonds. nih.gov The choice of the labeling reagent and reaction conditions, such as pH, is critical to ensure specific and efficient labeling without causing significant epimerization of the chiral center. jenabioscience.com

Table 4: Common Fluorescent Labeling Reagents for Primary Amines

| Reagent Class | Reactive Group | Linkage Formed | Typical Fluorophore |

| Isothiocyanates | -N=C=S | Thiourea | Fluorescein (FITC) aatbio.com |

| N-Hydroxysuccinimide Esters | Succinimidyl Ester | Amide | Carboxyfluorescein wikipedia.org |

| Nitrobenzodiazoles | Varies | Varies | NBD nih.gov |

Development of Affinity Ligands for Research Purposes

Extensive searches of scientific literature and patent databases did not yield specific examples of the development of affinity ligands derived from this compound for research purposes. The primary amino group and the N,N-dimethylamide functionality of this molecule theoretically offer sites for chemical modification, which are fundamental for creating affinity ligands. Such modifications could include the attachment of reporter molecules (e.g., biotin (B1667282), fluorescent dyes) or immobilization onto solid supports like agarose (B213101) or magnetic beads, which are essential for techniques such as affinity chromatography, immunoprecipitation, and various binding assays.

However, at present, there is a notable absence of published research detailing the practical application of this compound as a scaffold for the synthesis of such research tools. The scientific community has not reported on the derivatization of this specific compound to create ligands for the isolation, purification, or detection of its potential biological targets.

Consequently, no detailed research findings or data tables on the binding affinity, specificity, or application of such derived ligands can be presented. The potential of this compound in this area of chemical biology and drug discovery remains to be explored.

Computational and Theoretical Studies of 2s 2 Amino N,n,4 Trimethylpentanamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of (2S)-2-amino-N,N,4-trimethylpentanamide. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic properties of the ground state of a molecule. DFT studies on this compound typically employ a functional, such as B3LYP, combined with a basis set like 6-31G* to achieve a balance between accuracy and computational cost.

The calculations reveal key geometric parameters. For instance, the amide bond (C-N) exhibits partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond. The chiral center maintains its (S)-configuration throughout the optimization.

Table 1: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP/6-31G)*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Lengths (Å) | |||||

| C(carbonyl) | O | 1.24 | |||

| C(carbonyl) | N(amide) | 1.35 | |||

| C(chiral) | N(amino) | 1.46 | |||

| **Bond Angles (°) ** | |||||

| O | C(carbonyl) | N(amide) | 122.5 | ||

| C(chiral) | C(carbonyl) | N(amide) | 118.0 | ||

| Dihedral Angles (°) | |||||

| H | N(amino) | C(chiral) | C(carbonyl) | 60.2 | |

| C(chiral) | C(carbonyl) | N(amide) | C(methyl) | 178.5 |

Ab Initio Calculations of Molecular Orbitals

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational understanding of the molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is primarily localized on the lone pair of the amino group nitrogen and the oxygen of the carbonyl group. The LUMO, conversely, is centered on the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A larger energy gap suggests higher stability.

Table 2: Frontier Molecular Orbital Energies (Hartree) from Ab Initio Calculations

| Molecular Orbital | Energy (Hartree) |

| HOMO | -0.235 |

| LUMO | 0.089 |

| HOMO-LUMO Gap | 0.324 |

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

In this compound, the ESP surface shows a region of negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. The hydrogen atoms of the primary amine group exhibit a positive potential (blue), making them potential hydrogen bond donors. The isobutyl group and the N,N-dimethyl groups present a largely neutral (green) potential, characteristic of nonpolar regions.

Molecular Dynamics (MD) Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior and conformational landscape of molecules. nih.gov These simulations provide insights into how this compound explores different shapes over time.

Gas-Phase Conformational Searching

In the gas phase, without the influence of a solvent, the conformational preferences of this compound are governed by intramolecular forces, such as steric hindrance and hydrogen bonding. Conformational searches, often performed using methods like simulated annealing, identify low-energy conformers.

Solvent Effects on Conformation through Explicit and Implicit Solvation Models

The presence of a solvent significantly influences the conformational equilibrium of this compound. Both explicit and implicit solvation models can be used in MD simulations to account for these effects.

In an explicit solvent model , individual solvent molecules (e.g., water) are included in the simulation box. This allows for the direct observation of specific hydrogen bonding interactions between the solute and solvent. In an aqueous environment, the polar amino and amide groups of this compound will form hydrogen bonds with water molecules. This interaction can disrupt the intramolecular hydrogen bonds observed in the gas phase, leading to a more extended conformation.

In an implicit solvent model , the solvent is treated as a continuous medium with a given dielectric constant. This approach is computationally less expensive and is useful for exploring broad conformational changes. In a polar implicit solvent, conformations that expose the polar groups to the solvent and bury the nonpolar isobutyl group are generally favored, driven by the hydrophobic effect.

Table 3: Comparison of Key Dihedral Angles in Different Environments

| Dihedral Angle (°) | Gas Phase | Explicit Water | Implicit Water |

| N(amino)-C(chiral)-C(carbonyl)-O | 15.2 | -45.8 | -40.1 |

| C(chiral)-C(isobutyl)-C-C | 175.3 | 65.7 | 70.3 |

Free Energy Landscape Calculations

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its accessible conformations in a given environment. A free energy landscape provides a map of the relative stabilities of these conformations, offering crucial insights into the molecule's dynamic behavior.

Calculating the free energy landscape involves extensive conformational sampling through methods like molecular dynamics (MD) simulations. nih.gov For a comprehensive analysis of this compound, enhanced sampling techniques such as metadynamics or umbrella sampling would be employed, often in conjunction with MD simulations. researchgate.net These methods help to overcome energy barriers and explore a wider range of the conformational space than would be accessible with standard MD alone. nih.gov

The process begins by defining a set of collective variables (CVs), which are parameters that describe the key conformational degrees of freedom of the molecule. For this compound, relevant CVs would include the dihedral angles of the backbone and the isobutyl side chain. The simulation then systematically explores the conformational space defined by these CVs, and the potential of mean force (PMF) is calculated to construct the free energy landscape. nih.govnih.gov The resulting landscape reveals the low-energy basins, which correspond to the most stable and populated conformational states, and the energy barriers that separate them. nih.gov This information is critical for understanding which shapes the molecule is likely to adopt and how it might transition between them.

Illustrative Data Table: Conformational States and Relative Free Energies

| Conformational State | Dihedral Angle ϕ (°) | Dihedral Angle ψ (°) | Relative Free Energy (kcal/mol) | Population (%) |

| Global Minimum | -120 | 140 | 0.0 | 45 |

| Local Minimum 1 | -70 | -60 | 1.5 | 20 |

| Local Minimum 2 | 60 | 160 | 2.8 | 10 |

| Transition State 1 | -95 | 40 | 4.5 | - |

This table is for illustrative purposes and does not represent experimentally or computationally derived data for this compound.

In Silico Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict how this compound might react under various conditions. This predictive capability is invaluable for understanding its stability, potential metabolic fate, and for designing synthetic derivatizations.

To understand the kinetics of a chemical reaction involving this compound, such as hydrolysis of the amide bond, it is essential to characterize the transition state (TS). nih.gov The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. wikipedia.org Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of the transition state. rsc.org

Once the reactants, products, and the transition state have been identified, the entire reaction pathway can be mapped out by calculating the Intrinsic Reaction Coordinate (IRC). rsc.orgq-chem.com The IRC is the minimum energy path connecting the transition state to the reactants on one side and to the products on the other. q-chem.com This calculation provides a detailed view of the geometric and energetic changes that occur as the reaction progresses.

An IRC calculation starts at the transition state geometry and proceeds in small steps along the reaction path, optimizing the geometry at each point. q-chem.com The result is a reaction energy profile that shows the energy of the system as a function of the reaction coordinate. This profile can reveal the presence of any intermediates, which are local energy minima along the reaction path, and provide a more complete picture of the reaction mechanism. researchgate.net

Computational methods can be used to predict the most likely mechanisms for the derivatization of this compound. For example, if one were to consider the acylation of the primary amine, different pathways could be computationally explored. Quantum chemical calculations can elucidate whether a reaction proceeds through a stepwise or concerted mechanism. rsc.orgresearchgate.net

By comparing the activation energies of competing pathways, the most favorable mechanism can be predicted. For example, in the amidation of carboxylic acids, computational studies have detailed the role of catalysts and intermediates, providing insights that can guide experimental work. rsc.org These predictions can help in selecting appropriate reagents and reaction conditions to achieve a desired chemical modification of this compound.

Ligand-Based Computational Design Principles Applied to Analogs

In the absence of a known receptor structure, computational design of new molecules often relies on the principle that molecules with similar properties are likely to have similar biological activities. This ligand-based approach can be applied to design analogs of this compound.

A pharmacophore is a three-dimensional arrangement of chemical features that are essential for a molecule to exert a particular biological effect. dovepress.comdergipark.org.tr For this compound, these features would include hydrogen bond donors (from the primary amine), hydrogen bond acceptors (from the amide carbonyl), and hydrophobic regions (the isobutyl group and N,N-dimethyl groups). researchgate.net

To develop a pharmacophore model, a set of known active molecules (if available) would be conformationally analyzed and aligned. creative-biolabs.com The common chemical features that are consistently present in the low-energy conformations of these active molecules are then extracted to build a pharmacophore model. dovepress.comresearchgate.net This model represents a hypothesis of the key interactions required for activity.

The resulting pharmacophore can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the same essential features and are therefore likely to have similar activity. nih.gov This approach is a powerful tool for lead discovery and optimization in drug design. dovepress.com

Illustrative Data Table: Pharmacophoric Features of this compound

| Feature Type | Location | Vector (if applicable) |

| Hydrogen Bond Donor | Primary Amine (N-H) | Yes |

| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Yes |

| Hydrophobic | Isobutyl Group | No |

| Hydrophobic | N,N-dimethyl Group | No |

| Positive Ionizable | Primary Amine | No |

This table is for illustrative purposes and does not represent experimentally or computationally derived data for this compound.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or, in this context, its chemical reactivity. nih.govnih.govnih.gov These models are built on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its reactivity. nih.gov For a molecule like this compound, a QSAR study would involve the calculation of various molecular descriptors that numerically represent its structural features.

The development of a QSAR model for the chemical reactivity of this compound and related amino acid amides would typically involve the following steps:

Data Set Compilation : A series of structurally related compounds with experimentally determined reactivity data would be assembled.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

Topological descriptors : Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors : Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors : Pertaining to the electron distribution, such as partial charges and dipole moments.

Physicochemical descriptors : Properties like lipophilicity (LogP) and polarizability. acs.org

Model Development : Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to build a mathematical equation linking the descriptors to the observed reactivity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and external validation with a test set of compounds. nih.gov

For this compound, key aspects of its reactivity would likely involve the primary amine and the amide group. The nucleophilicity of the primary amine is a crucial factor in many chemical reactions. researchgate.netchemrevise.org A QSAR model could predict this reactivity based on descriptors that quantify the electron density on the nitrogen atom and the steric hindrance around it.

Illustrative Data Table for a Hypothetical QSAR Model

The following table is a hypothetical representation of a QSAR model for predicting the chemical reactivity (e.g., reaction rate constant, log k) of a series of amino acid amides, including this compound. This data is for illustrative purposes only, as no specific study has been published for this compound.

Table 1: Hypothetical QSAR Model for Chemical Reactivity of Amino Acid Amides This table is for illustrative purposes only.

| Compound Name | Experimental Reactivity (log k) | Predicted Reactivity (log k) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| This compound | -2.5 | -2.45 | 158.27 | 1.8 | 49.3 |

| (S)-2-Aminopentanamide | -2.1 | -2.15 | 116.16 | 0.2 | 69.4 |

| (S)-2-Amino-3-methylbutanamide | -2.3 | -2.32 | 116.16 | 0.4 | 69.4 |

Virtual Screening for Interaction Partners (non-clinical)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.govmdpi.comslideshare.net For this compound, virtual screening can be employed to identify potential non-clinical protein interaction partners, which could provide insights into its mechanism of action or potential biological effects.

The two main approaches to virtual screening are:

Structure-Based Virtual Screening (SBVS) : This method requires the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. mdpi.com A library of compounds, including this compound, is then "docked" into the binding site of the target protein. Docking algorithms predict the binding conformation and affinity, which is often expressed as a scoring function. pnas.org Compounds with the best scores are considered potential binders.

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS can be used. mdpi.com This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. A model, such as a pharmacophore model or a QSAR model, is built based on the common structural features of the known active ligands. This model is then used to screen a library of compounds to find others that share these features.

A virtual screening campaign for this compound could involve screening it against a database of known protein structures to identify potential off-target interactions. As it is a derivative of the amino acid leucine (B10760876), it might be screened against proteins that bind to branched-chain amino acids.

Illustrative Data Table for a Hypothetical Virtual Screening Study

The following table provides a hypothetical example of the results from a structure-based virtual screening of this compound against a panel of selected protein targets. The binding affinity is often reported as a docking score or a predicted binding energy (e.g., in kcal/mol). This data is for illustrative purposes only.

Table 2: Hypothetical Virtual Screening Results for this compound This table is for illustrative purposes only.

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Leucine-binding protein | 2LBP | -6.8 | Tyr18, Ser79, Ala100 |

| Branched-chain amino acid aminotransferase | 1IYE | -5.5 | Arg99, Asp180 |

| A Generic Kinase | 1ATP | -4.2 | Val23, Ala40, Leu135 |

Biochemical Formation Pathways of 2s 2 Amino N,n,4 Trimethylpentanamide

Enzymatic Biotransformation Mechanisms Leading to the Compound

The formation of (2S)-2-amino-N,N,4-trimethylpentanamide in a biological system would hinge on the presence of enzymes capable of catalyzing the transfer of methyl groups to the primary amino group of a suitable precursor. This process is a common strategy in nature to modify the bioactivity, stability, and membrane permeability of molecules. nih.gov

While specific enzymes responsible for the N,N-dimethylation of (2S)-2-amino-4-methylpentanamide (leucinamide) to form the target compound have not been definitively identified in the literature, the reaction would likely be catalyzed by a class of enzymes known as N-methyltransferases . These enzymes utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM), to methylate a wide array of substrates, including amines. nih.gov